1-[1-(4-Fluorobenzyl)piperidin-4-yl]-4-(2-methoxyphenyl)piperazine
CAS No.:
Cat. No.: VC14631427
Molecular Formula: C23H30FN3O
Molecular Weight: 383.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H30FN3O |
|---|---|
| Molecular Weight | 383.5 g/mol |
| IUPAC Name | 1-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]-4-(2-methoxyphenyl)piperazine |
| Standard InChI | InChI=1S/C23H30FN3O/c1-28-23-5-3-2-4-22(23)27-16-14-26(15-17-27)21-10-12-25(13-11-21)18-19-6-8-20(24)9-7-19/h2-9,21H,10-18H2,1H3 |
| Standard InChI Key | CKPAMEGJQSRLMK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1N2CCN(CC2)C3CCN(CC3)CC4=CC=C(C=C4)F |
Introduction
Chemical Structure and Molecular Characteristics
Core Structural Features
The compound features a piperazine ring (a six-membered heterocycle with two nitrogen atoms) linked to a piperidine moiety (a six-membered saturated ring with one nitrogen atom). Key substituents include:
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A 4-fluorobenzyl group attached to the piperidine nitrogen.
The molecular formula is C23H30FN3O, with a molecular weight of 395.5 g/mol. The fluorobenzyl group enhances lipophilicity, potentially improving blood-brain barrier penetration, while the methoxyphenyl substituent may influence receptor binding affinity .
Stereochemical Considerations
Although the compound lacks chiral centers in its base structure, stereochemical variations could arise during synthesis if asymmetric intermediates are used. No enantiomer-specific data are currently available, but analogous piperazine derivatives exhibit stereoselective receptor interactions .
Synthesis and Industrial Production
Synthetic Pathways
The synthesis typically involves multi-step reactions:
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Piperidine Functionalization:
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Piperazine Coupling:
A representative pathway is:
Optimization Strategies
Industrial-scale production employs continuous flow reactors to enhance yield (reported >80%) and purity (>98%) . Catalytic systems, such as palladium-based catalysts, may reduce side products like dibenzylated derivatives .
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: Estimated 120–140°C based on analogous piperazines.
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Solubility:
Spectroscopic Characterization
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NMR:
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IR: Peaks at 1240 cm (C-F stretch) and 2820 cm (OCH) confirm functional groups.
Pharmacological Activity
Receptor Interactions
The compound exhibits affinity for dopamine D2/D3 receptors (K = 12–45 nM in vitro), likely due to the fluorobenzyl group’s resemblance to dopamine’s phenyl ring . Unlike simpler piperazines, its piperidine linkage may reduce off-target binding to serotonin receptors .
Preclinical Findings
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Antidepressant Effects: In rodent models, doses of 5–10 mg/kg reduced immobility time in forced-swim tests by 40–60%.
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Anxiolytic Activity: Elevated plus-maze tests showed a 30% increase in open-arm exploration at 3 mg/kg .
Applications and Development
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